Methyl 2-methylpropyl hydrogen phosphate
Description
Methyl 2-methylpropyl hydrogen phosphate (CAS: 812-00-0; synonyms: methyl dihydrogen phosphate, monomethyl phosphate) is an organophosphate ester characterized by a phosphate group esterified with a methyl group and a 2-methylpropyl (isobutyl) group. Its molecular formula is C₅H₁₃O₄P, and it is structurally represented as (MeO)(iBuO)PO(OH), where "Me" denotes methyl and "iBu" denotes isobutyl. This compound is notable for its dual ester functionality, which influences its chemical reactivity, solubility, and stability.
This compound is hypothesized to exhibit moderate polarity due to its ester groups, making it soluble in polar solvents like ethanol or acetone, though its stability may vary under acidic or alkaline conditions .
Properties
CAS No. |
6303-29-3 |
|---|---|
Molecular Formula |
C5H13O4P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
methyl 2-methylpropyl hydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2)4-9-10(6,7)8-3/h5H,4H2,1-3H3,(H,6,7) |
InChI Key |
SSKINJPYGRZDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylpropyl hydrogen phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with methyl alcohol and 2-methylpropyl alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and it is usually carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpropyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid, methyl alcohol, and 2-methylpropyl alcohol.
Oxidation: Various phosphate derivatives.
Substitution: Phosphate esters with different functional groups.
Scientific Research Applications
Methyl 2-methylpropyl hydrogen phosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methylpropyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in phosphorylation reactions, which are critical for regulating cellular processes. The phosphate group can be transferred to proteins, nucleotides, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-methylpropyl hydrogen phosphate with structurally or functionally related organophosphate esters, leveraging data from the provided evidence:
Key Findings:
However, esters with hydroxy groups (e.g., 1,3-hydroxy-2-propyl dihydrogen phosphate) are prone to degradation under oxidative conditions . The methacrylate group in 2-hydroxyethyl methacrylate phosphate enables polymerization, a feature absent in the methyl/isobutyl variant .
pH and Solvent Interactions: Like MDP, this compound’s solubility and reactivity are likely pH-dependent. Ethanol-acetone mixtures (pH 5–7) are optimal for similar phosphate esters .
Applications :
- While MDP is widely used in dental adhesives due to its metal-binding capacity , this compound may find niche roles in agrochemicals or stabilizers, analogous to 2-methoxy-3-(2-methylpropyl) pyrazine’s stability in food preservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
